molecular formula C23H14N4O3 B3661335 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline

4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline

Cat. No.: B3661335
M. Wt: 394.4 g/mol
InChI Key: VVRNUBMGCKDNOV-UHFFFAOYSA-N
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Description

4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline is a complex organic compound that belongs to the class of phenyloxadiazoles These compounds are characterized by a benzene ring linked to a 1,2,4-oxadiazole ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline typically involves the following steps:

    Formation of 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium.

    Coupling with nitrophenyl and phenylquinoline groups: The oxadiazole ring is then functionalized with nitrophenyl and phenylquinoline groups through various coupling reactions under controlled conditions.

Chemical Reactions Analysis

4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline can undergo several types of chemical reactions:

    Oxidation and Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst. Conversely, the compound can be oxidized under strong oxidizing conditions.

    Substitution Reactions: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline involves its interaction with molecular targets through its nitrophenyl and oxadiazole groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline include other phenyloxadiazoles and nitrophenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of nitrophenyl and phenylquinoline groups, which confer distinct chemical and biological properties.

Some similar compounds include:

Properties

IUPAC Name

3-(3-nitrophenyl)-5-(2-phenylquinolin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O3/c28-27(29)17-10-6-9-16(13-17)22-25-23(30-26-22)19-14-21(15-7-2-1-3-8-15)24-20-12-5-4-11-18(19)20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRNUBMGCKDNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline
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4-[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline
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